9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative, often under reflux conditions in the presence of a suitable solvent.
Attachment of the piperazine ring: The final step involves the reaction of the intermediate compound with 4-methylpiperazine, typically under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be used as a probe to study various biological processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure may allow for the design of drugs with specific biological activities, such as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and materials. Its versatility makes it a valuable component in industrial chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
- N-methyl-2-(4-methylpiperazin-1-yl)ethanamine
- 4-methylpiperazin-1-yl-acetic acid
Uniqueness
Compared to these similar compounds, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its complex structure, which includes multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C21H25N5O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O2S2/c1-4-7-26-20(28)16(30-21(26)29)13-15-18(24-11-9-23(3)10-12-24)22-17-14(2)6-5-8-25(17)19(15)27/h5-6,8,13H,4,7,9-12H2,1-3H3/b16-13- |
InChI Key |
VNJCHQXHMQRRCA-SSZFMOIBSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
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